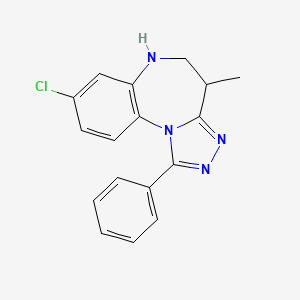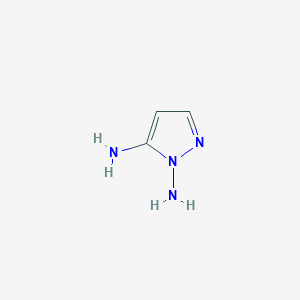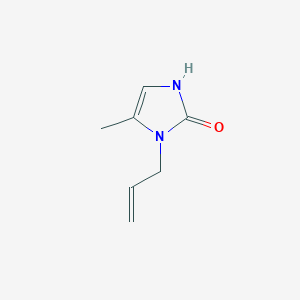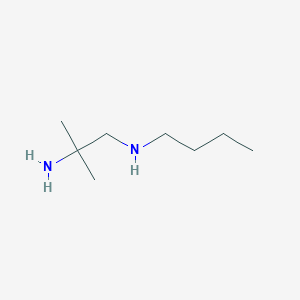
1,2-Propanediamine, N1-butyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediamine, N1-butyl-2-methyl- is an organic compound with the molecular formula C8H20N2. It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms on the nitrogen is replaced by a butyl group and another hydrogen atom on the carbon is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1-butyl-2-methyl- can be synthesized through several methods. One common method involves the reaction of 1,2-propanediamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2-propanediamine, N1-butyl-2-methyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing 1,2-propanediamine with butyl bromide.
- Adding a base to facilitate the reaction.
- Heating the mixture to the desired temperature.
- Purifying the product through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediamine, N1-butyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediamine, N1-butyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Propanediamine, N1-butyl-2-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediamine, N1-butyl-2-methyl- can be compared with other similar compounds such as:
1,2-Propanediamine: The parent compound without the butyl and methyl substitutions.
2-Methyl-1,2-propanediamine: A similar compound with a methyl group but without the butyl substitution.
N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with an isopropyl group instead of a butyl group.
The uniqueness of 1,2-Propanediamine, N1-butyl-2-methyl- lies in its specific substitutions, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
C8H20N2 |
|---|---|
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
1-N-butyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10-7-8(2,3)9/h10H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
IZOIUMAFKSABTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


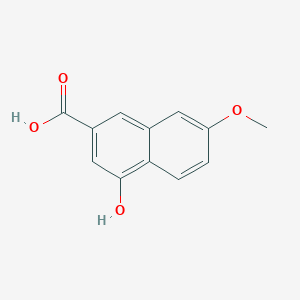
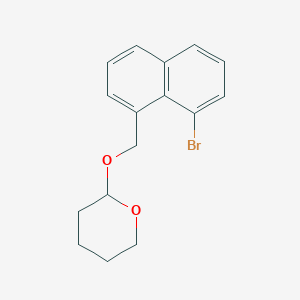
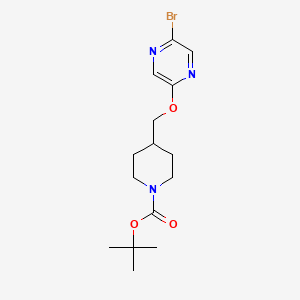
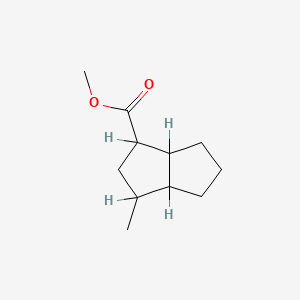
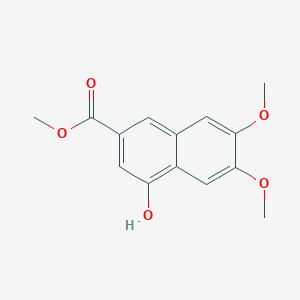
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)
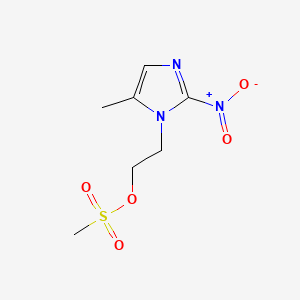
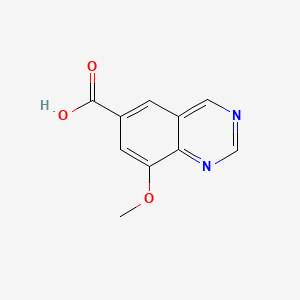
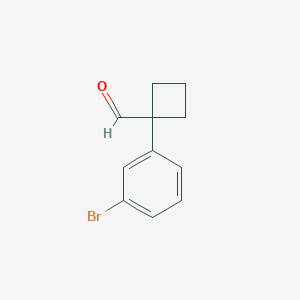
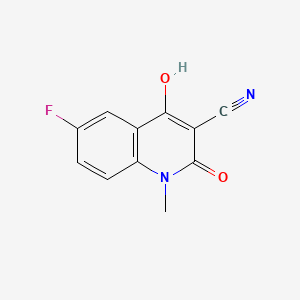
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
